N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide
Overview
Description
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by their functionalization and coupling. The synthetic route may involve:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Formation of the Piperazine Ring: This can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Coupling and Functionalization: The pyridine and piperazine rings are then coupled using a suitable linker, such as an acetamide group, under specific reaction conditions, including the use of catalysts and solvents.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving heterocyclic compounds.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but may differ in their functional groups, leading to different properties and applications.
Other heterocyclic compounds: Compounds such as imidazoles, pyrazoles, and indoles share similar ring structures and may have comparable chemical and biological properties.
Properties
IUPAC Name |
N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-10(2)21-6-5-18-17(24)14(21)7-15(22)20-9-13-12(4)16(23)11(3)8-19-13/h8,10,14H,5-7,9H2,1-4H3,(H,18,24)(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQRZUZIBXSEEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CNC(=O)CC2C(=O)NCCN2C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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